molecular formula C10H17N3 B13603302 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine

4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13603302
M. Wt: 179.26 g/mol
InChI Key: AMAMXXNMKFISNJ-UHFFFAOYSA-N
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Description

4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like ethanol, followed by heating under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pyrazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-piperidine
  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine

Uniqueness

4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-8-10(7-12-13(8)2)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3

InChI Key

AMAMXXNMKFISNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2CCNCC2

Origin of Product

United States

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